molecular formula C9H13N3O5 B077100 Cytidine-5-t (8CI,9CI) CAS No. 14419-78-4

Cytidine-5-t (8CI,9CI)

Cat. No.: B077100
CAS No.: 14419-78-4
M. Wt: 245.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-QPXMQEAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine, labeled with tritium at the 5th position ([5-3H]Cytidine), is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. This compound is a component of RNA and is used extensively in biochemical and molecular biology research due to its radioactive labeling, which allows for tracking and studying nucleic acid metabolism and dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cytidine involves several steps:

Industrial Production Methods

Industrial production of cytidine typically follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cytidine-5-t (8CI,9CI) is widely used in scientific research:

    Chemistry: Used to study nucleic acid chemistry and the synthesis of nucleoside analogs.

    Biology: Employed in tracking RNA synthesis and degradation in cells.

    Medicine: Used in research on antiviral and anticancer drugs, as cytidine analogs are often used in chemotherapy.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals .

Mechanism of Action

Cytidine exerts its effects primarily through its incorporation into RNA. It plays a crucial role in the synthesis and function of RNA, affecting various cellular processes. The labeled tritium allows researchers to track the incorporation and metabolism of cytidine in cells, providing insights into RNA dynamics and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine-5-t (8CI,9CI) is unique due to its radioactive labeling, which allows for precise tracking and study of nucleic acid processes. This makes it particularly valuable in research settings where understanding RNA metabolism and dynamics is crucial .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-QPXMQEAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytidine-5-t (8CI,9CI)
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Cytidine-5-t (8CI,9CI)
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Cytidine-5-t (8CI,9CI)
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Cytidine-5-t (8CI,9CI)
Reactant of Route 5
Cytidine-5-t (8CI,9CI)
Reactant of Route 6
Cytidine-5-t (8CI,9CI)

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